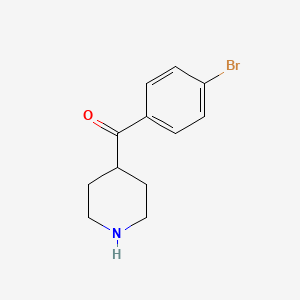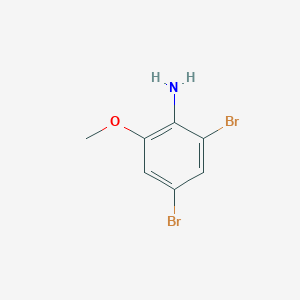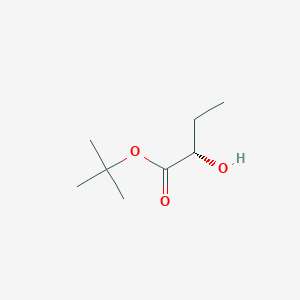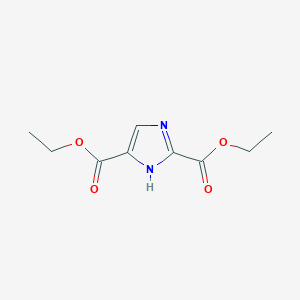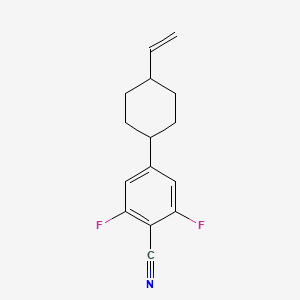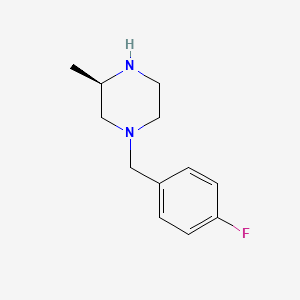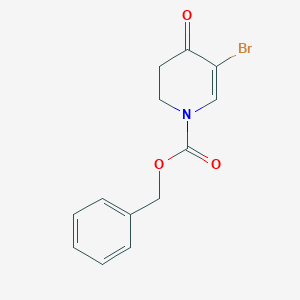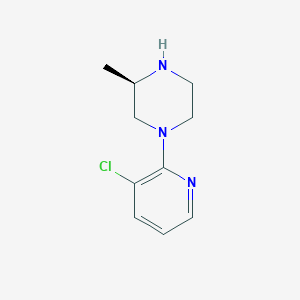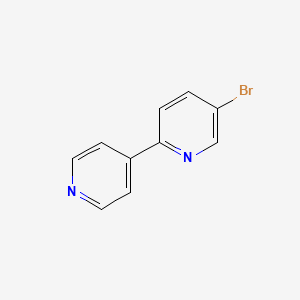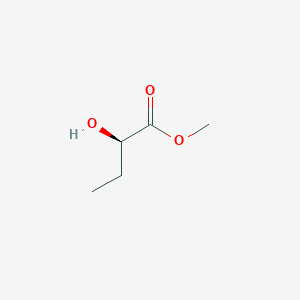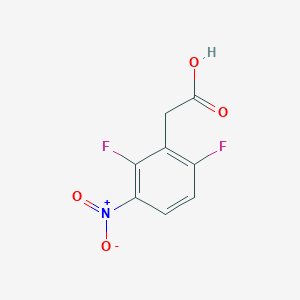![molecular formula C12H11NO2 B1600910 1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione CAS No. 73356-94-2](/img/new.no-structure.jpg)
1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azatricyclo[641. This compound is characterized by its complex structure, which includes multiple rings and multiple bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions, often requiring the use of catalysts to facilitate the formation of the desired ring structures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can lead to the formation of alcohols or amines.
Scientific Research Applications
1-Azatricyclo[641
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Research is ongoing to evaluate its therapeutic potential, including its use as an anti-inflammatory or anticancer agent.
Industry: The compound's unique properties make it suitable for use in materials science and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or inhibit essential enzymes in microbial cells. The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparison with Similar Compounds
1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione is unique due to its complex structure and diverse reactivity. Similar compounds include other heterocyclic compounds with multiple rings and multiple bonds, such as:
Tetracycline: A well-known antibiotic with a similar ring structure.
Quinoline: A compound used in the synthesis of various pharmaceuticals and dyes.
Isoquinoline: Another heterocyclic compound with applications in medicine and industry.
These compounds share some structural similarities but differ in their specific chemical properties and applications.
Properties
CAS No. |
73356-94-2 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione |
InChI |
InChI=1S/C12H11NO2/c14-10-4-5-11(15)13-7-6-8-2-1-3-9(10)12(8)13/h1-3H,4-7H2 |
InChI Key |
HUZRDLIPCFTNIF-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N2CCC3=C2C(=CC=C3)C1=O |
Canonical SMILES |
C1CC(=O)N2CCC3=C2C(=CC=C3)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



